molecular formula C28H32N6O4 B12165709 N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Cat. No.: B12165709
M. Wt: 516.6 g/mol
InChI Key: RLGWEZQYDWPTOY-UHFFFAOYSA-N
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Description

N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a hexanedihydrazide linker

Preparation Methods

The synthesis of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide typically involves the reaction of 1,6-hexanediamine with indole-2,3-dione derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final compound.

Chemical Reactions Analysis

N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the indole moieties are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth, depending on the specific application.

Comparison with Similar Compounds

N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~6~-bis(2-methoxybenzylidene)hexanedihydrazide: This compound has a similar hexanedihydrazide linker but different substituents on the aromatic rings.

    N’~1~,N’~6~-bis(4-methoxyphenyl)acetylhexanedihydrazide: Another similar compound with different functional groups on the aromatic rings.

    N’~1~,N’~6~-bis(3-methylphenoxy)acetylhexanedihydrazide: This compound also shares the hexanedihydrazide linker but has different substituents on the aromatic rings.

The uniqueness of N’~1~,N’~6~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide lies in its specific indole-derived moieties, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H32N6O4

Molecular Weight

516.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]hexanediamide

InChI

InChI=1S/C28H32N6O4/c1-17(2)33-21-13-7-5-11-19(21)25(27(33)37)31-29-23(35)15-9-10-16-24(36)30-32-26-20-12-6-8-14-22(20)34(18(3)4)28(26)38/h5-8,11-14,17-18,37-38H,9-10,15-16H2,1-4H3

InChI Key

RLGWEZQYDWPTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O

Origin of Product

United States

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